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Introduction

ADAM20 (A Disintegrin and Metalloproteinase Domain 20) is a member of the ADAM family of
transmembrane proteins.[1][2] These proteins are involved in various biological processes,
including cell-cell and cell-matrix interactions.[2] ADAM20 is predominantly expressed in the
testis and is believed to play a crucial role in fertilization, specifically in sperm-egg adhesion
and fusion.[1][3] Structurally, like other functional ADAMs, it contains a metalloprotease domain
that enables the cleavage of other cell-surface proteins, a process known as ectodomain
shedding.[3][4] This shedding can release or activate growth factors, cytokines, and receptors,
thereby influencing cellular signaling.[5] Dysregulation of some ADAM family members has
been linked to diseases like cancer, making them potential therapeutic targets and biomarkers.

[4]16]

Quantitative Real-Time PCR (gqPCR) is a highly sensitive and specific technique used to
measure the abundance of mMRNA transcripts.[7][8] This method allows for the precise
guantification of ADAM20 gene expression, providing valuable insights for research in
reproductive biology, oncology, and drug development.[9] This document provides a detailed
protocol for the analysis of ADAM20 mRNA expression using a two-step RT-qPCR approach.

Principle of the Assay

The quantification of ADAM20 mRNA is achieved through a two-step process:
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» Reverse Transcription (RT): Total RNA is extracted from cells or tissues and then reverse
transcribed into complementary DNA (cDNA). This cDNA library serves as the template for
the subsequent gPCR reaction.

e Quantitative PCR (qPCR): The cDNA is amplified in the presence of specific primers for
ADAMZ20 and a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g.,
TagMan). The gPCR instrument monitors the fluorescence intensity in real-time during each
amplification cycle. The cycle at which the fluorescence crosses a set threshold is known as
the Quantification Cycle (Cq) or Threshold Cycle (Ct).[9][10] The Cq value is inversely
proportional to the initial amount of target mMRNA in the sample.[10]

Expression levels are typically normalized to one or more stable housekeeping genes
(reference genes) to correct for variations in RNA quality and quantity.[10] The relative
quantification of ADAM20 expression is often calculated using the comparative Cq (AACQ)
method.[11]

Experimental Protocols
Total RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis.
e Materials:
o Tissue or cell samples
o TRIzol Reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
o Chloroform
o Isopropanol
o 75% Ethanol (prepared with nuclease-free water)
o Nuclease-free water

o DNase |, RNase-free
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e Protocol (using TRIzol):

o Homogenize tissue samples (50-100 mg) or cell pellets (5-10 x 10° cells) in 1 mL of TRIzol
Reagent.

o Incubate the homogenate for 5 minutes at room temperature to permit the complete
dissociation of nucleoprotein complexes.

o Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tube securely and shake vigorously
for 15 seconds.

o Incubate at room temperature for 3 minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red phenol-chloroform phase, an interphase, and an upper colorless agueous phase
containing the RNA.

o Transfer the upper aqueous phase to a fresh tube.

o Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and
incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the
side and bottom of the tube.

o Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
o Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.

o Air-dry the pellet for 5-10 minutes. Do not over-dry.

o Resuspend the RNA pellet in 20-50 pL of nuclease-free water.

o (Optional but Recommended) DNase Treatment: To remove any contaminating genomic
DNA, treat the RNA sample with DNase | according to the manufacturer's protocol.

o Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An
A260/A280 ratio of ~2.0 is considered pure. Verify RNA integrity using gel electrophoresis
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or a Bioanalyzer.

Reverse Transcription (cCDNA Synthesis)

e Materials:
o Total RNA (1 ng recommended)
o Reverse transcriptase enzyme (e.g., RevertAid, SuperScript 1V)
o RT buffer (5x or 10x)
o dNTP mix (10 mM)
o Random hexamers or oligo(dT) primers
o RNase inhibitor
o Nuclease-free water
e Protocol:

o In a nuclease-free tube, combine the following:

Total RNA: 1 ug

Random Hexamer/Oligo(dT) primers: 1 uL

10 mM dNTP mix: 1 pL

Nuclease-free water: to a total volume of 12 pL

o Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This step helps to
denature RNA secondary structures.

o Prepare a master mix for the reverse transcription reaction:

» 5x RT Buffer: 4 uL
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= RNase Inhibitor: 1 pL
» Reverse Transcriptase: 1 uL

» Nuclease-free water: 2 uL

o Add 8 pL of the master mix to the 12 L RNA/primer mix from step 1, for a total reaction
volume of 20 pL.

o Incubate the reaction according to the reverse transcriptase manufacturer's
recommendations (e.g., 25°C for 10 min, 42°C for 60 min, followed by enzyme inactivation
at 70°C for 10 min).

o The resulting cDNA can be stored at -20°C. It is recommended to dilute the cDNA (e.g.,
1:5 or 1:10) with nuclease-free water before use in gPCR.

Quantitative PCR (qPCR)

o Materials:

o Synthesized cDNA

o

2x SYBR Green qPCR Master Mix

[¢]

ADAM20 Forward and Reverse primers (10 uM)

[¢]

Housekeeping gene Forward and Reverse primers (10 puM)

[e]

Nuclease-free water

o

gPCR-compatible plates/tubes

o Primer Design: Primers should be designed to span an exon-exon junction to avoid
amplification of any contaminating genomic DNA.
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Gene

Primer Sequence (5' to 3')

Amplicon Size (bp)

Human ADAM20

Forward: TGG GCA AGA GAG
AAG GAC AAReverse:TCA
GGC TGG TGT TGAAGT C

125

Human GAPDH

Forward:GAA GGT GAA GGT
CGG AGT CReverse:GAA
GAT GGT GAT GGG ATTTC

226

Human ACTB

Forward:CTA CGT CGC CCT
GGACTT CGA
GCReverse:GAT GGA GCC
GCC GAT CCACACG

171

e PCR Protocol:

o Prepare a reaction master mix for each gene (ADAM20 and housekeeping gene) to

ensure consistency across wells. For a single 20 pL reaction:

2x SYBR Green Master Mix: 10 L
Forward Primer (10 pM): 0.5 pL
Reverse Primer (10 uM): 0.5 pL

Nuclease-free water: 7 L

o Aliquot 18 pL of the master mix into each well of a qPCR plate.

o Add 2 pL of diluted cDNA to each well.

o Include the following controls:

= No Template Control (NTC): Add 2 pL of nuclease-free water instead of cDNA to check

for contamination.

= No Reverse Transcription Control (-RT): Use an RNA sample that did not undergo

reverse transcription to check for genomic DNA contamination.
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o Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
o Set up the thermal cycling program. A typical program is:
= Initial Denaturation: 95°C for 5-10 minutes
» Cycling (40 cycles):
» Denaturation: 95°C for 15 seconds
» Annealing/Extension: 60°C for 60 seconds
= Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

The relative expression of ADAM20 mRNA is determined using the comparative Cq (AACQ)
method.

» Normalization (ACq): Normalize the Cq value of ADAM20 to the Cq value of the
housekeeping gene (HKG) for each sample.

o ACq = Cq(ADAMZ20) - Cq(HKG)

o Calibration (AACq): Calculate the difference between the ACq of the test sample and the
ACq of the control sample.

o AACq = ACq(Test Sample) - ACq(Control Sample)
o Fold Change Calculation: Determine the relative expression level.
o Fold Change = 2"(-AACQ)

Table 1: Example gPCR Raw Cq Values
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Sample ID Replicate ADAM20 Cq GAPDH Cq
Control 1 25.41 18.22
Control 2 25.35 18.31
Control 3 25.49 18.25
Treated 1 23.15 18.29
Treated 2 23.25 18.35
Treated 3 23.19 18.24
Table 2: Data Analysis using the AACq Method
Fold
Avg. Avg.
Sample ID ACq Change
ADAM20 Cq GAPDH Cq
(2-AACq)
1.00
Control 25.42 18.26 7.16
(Reference)
Treated 23.20 18.29 491 4.76

The results in Table 2 indicate that ADAM20 mRNA expression in the "Treated" group is

approximately 4.76 times higher than in the "Control" group.
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Caption: Workflow for ADAM20 mRNA expression analysis by RT-gPCR.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b12384107?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

BENGHE Check Availability & Pricing

Extracellular Space

Receptor

Cleavage
Transmembrane ]

(Ectodomain Shedding)
ADAM20 > Substrate
(e.g., Growth Factor Precursor)

!

Shed Ectodomain
\, (Soluble Ligand)

1
1
1
I
|
\

ene Expression
Regulation

Intracellular Space

Click to download full resolution via product page

Caption: General signaling mechanism of ADAM proteases like ADAM20.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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